molecular formula C12H17Cl3N2O3 B7452289 3,5,6-Trichloro-4-(dipropylamino)pyridine-2-carboxylic acid;hydrate

3,5,6-Trichloro-4-(dipropylamino)pyridine-2-carboxylic acid;hydrate

Cat. No. B7452289
M. Wt: 343.6 g/mol
InChI Key: AVKNPYLANWAOAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5,6-Trichloro-4-(dipropylamino)pyridine-2-carboxylic acid;hydrate, commonly known as DPAC, is a chemical compound that has gained significant importance in the field of scientific research. DPAC is a pyridine carboxylic acid derivative that has been synthesized using various methods.

Mechanism of Action

DPAC inhibits the activity of acetylcholinesterase by binding to the active site of the enzyme. This results in the accumulation of acetylcholine in the synaptic cleft, leading to the activation of cholinergic receptors. The activation of cholinergic receptors leads to various biochemical and physiological effects.
Biochemical and Physiological Effects:
DPAC has been shown to have various biochemical and physiological effects, including the activation of cholinergic receptors, the inhibition of acetylcholinesterase, and the modulation of neurotransmitter release. DPAC has also been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

DPAC has various advantages for lab experiments, including its potent inhibitory activity against acetylcholinesterase and its ability to modulate neurotransmitter release. However, DPAC has some limitations, including its potential toxicity and the difficulty in synthesizing it.

Future Directions

DPAC has significant potential for future research, including the development of new drugs for the treatment of neurological disorders and the development of new pesticides and insecticides. Future research could also focus on the optimization of DPAC synthesis methods and the investigation of its potential toxicity. Additionally, DPAC could be used in the development of new biosensors and diagnostic tools.

Synthesis Methods

DPAC can be synthesized using various methods, including the reaction of 2,4,5-trichloropyridine with dipropylamine and carbon dioxide under high pressure and temperature. Another method involves the reaction of 2,4,5-trichloropyridine with diisopropylamine and carbon dioxide under high pressure and temperature. DPAC can also be synthesized using the reaction of 2,4,5-trichloropyridine with diisopropylamine and carbon monoxide under high pressure and temperature.

Scientific Research Applications

DPAC has been extensively used in scientific research due to its unique properties. DPAC is a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the nervous system. DPAC has been used in the development of new drugs for the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. DPAC has also been used in the development of new pesticides and insecticides.

properties

IUPAC Name

3,5,6-trichloro-4-(dipropylamino)pyridine-2-carboxylic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl3N2O2.H2O/c1-3-5-17(6-4-2)10-7(13)9(12(18)19)16-11(15)8(10)14;/h3-6H2,1-2H3,(H,18,19);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKNPYLANWAOAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=C(C(=NC(=C1Cl)Cl)C(=O)O)Cl.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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